

Application Notes and Protocols for High- Throughput Screening of KDM4-IN-3

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **KDM4-IN-3**, a cell-permeable inhibitor of the KDM4 family of histone lysine demethylases, in high-throughput screening (HTS) campaigns. Detailed protocols for biochemical and cellular assays are provided to enable the identification and characterization of KDM4 inhibitors.

Introduction to KDM4 and KDM4-IN-3

The KDM4 (or JMJD2) family of histone demethylases are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[3] [4] KDM4A, B, and C are often overexpressed in cancers, including breast, prostate, and colorectal cancers, where they contribute to tumor growth and progression.[3][4][5]

KDM4-IN-3 is a known KDM4 inhibitor with demonstrated biochemical potency and cellular activity.[6] It serves as a valuable tool compound for studying the biological functions of KDM4 enzymes and as a reference compound in HTS campaigns aimed at discovering novel KDM4 inhibitors.

Quantitative Data for KDM4-IN-3

The following table summarizes the available quantitative data for **KDM4-IN-3**.

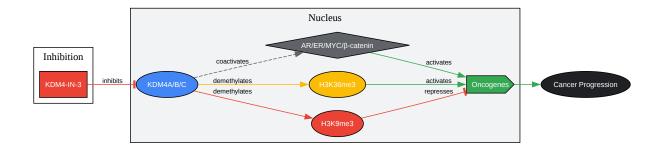


Parameter	Value	Assay Type	Cell Line/System	Reference
IC50	871 nM	Biochemical Assay	Recombinant KDM4	[6]
GI50	8 - 26 μΜ	Cell Growth Inhibition	DU145, PC3, HuPrEC	[6]
Mechanism of Action	Non-competitive with H3K9me3 peptide, Uncompetitive with α-KG	Biochemical Assay	Recombinant KDM4	[6]
Cellular Effect	Increased H3K9me3 abundance	Western Blot	Prostate Cancer Cells	[6]

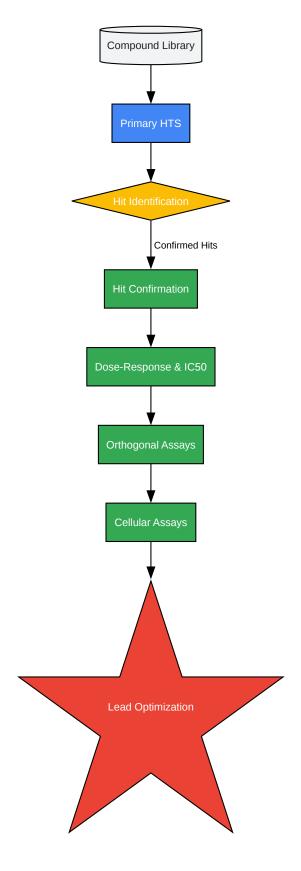
Signaling Pathway

The KDM4 family of enzymes are key regulators of gene expression and are involved in multiple cancer-related signaling pathways. Their primary function is to remove repressive histone marks (H3K9me3) and activating marks (H3K36me3), thereby influencing chromatin structure and transcription. In cancer, KDM4 members can act as coactivators for crucial oncogenic transcription factors such as the Androgen Receptor (AR) in prostate cancer and Estrogen Receptor (ER) in breast cancer.[4][5][7] They are also implicated in the MYC signaling pathway in neuroblastoma and the Wnt/β-catenin pathway in gastric and prostate cancers.[4][7] Inhibition of KDM4 enzymes can thus lead to the repression of these oncogenic pathways, resulting in decreased cancer cell proliferation and survival.









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